1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile (CAS 1858985-12-2) is a small-molecule azetidine derivative (C₇H₉N₃, MW 135.17 g/mol) featuring two nitrile substituents at the 1-cyanomethyl and 3-methyl-3-carbonitrile positions. This scaffold offers a combination of a strained four-membered N-heterocycle with dual reactive handles, making it a strategic intermediate for medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and CCR5 antagonists.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B15199173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1(CN(C1)CC#N)C#N
InChIInChI=1S/C7H9N3/c1-7(4-9)5-10(6-7)3-2-8/h3,5-6H2,1H3
InChIKeyAXFMPAXXQAAGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Baseline of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile as a Dual-Nitrile Azetidine Scaffold


1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile (CAS 1858985-12-2) is a small-molecule azetidine derivative (C₇H₉N₃, MW 135.17 g/mol) featuring two nitrile substituents at the 1-cyanomethyl and 3-methyl-3-carbonitrile positions . This scaffold offers a combination of a strained four-membered N-heterocycle with dual reactive handles, making it a strategic intermediate for medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and CCR5 antagonists [1]. Commercial availability is documented at 98% purity, with key physicochemical parameters including a topological polar surface area (TPSA) of 50.82 Ų, a calculated LogP of 0.36, 3 hydrogen bond acceptors, and zero hydrogen bond donors .

Structural Differentiation of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile from Common Azetidine-3-carbonitrile Isosteres


While azetidine-3-carbonitrile (CAS 732976-86-2) and its 3-methyl variant (CAS 936909-11-4) are widely stocked building blocks, they lack the N-cyanomethyl substituent that directly pre-installs a second nitrile-bearing vector on the azetidine ring nitrogen . This substitution pattern is not trivially accessible through post-functionalization of unsubstituted azetidine-3-carbonitriles because selective N-alkylation in the presence of the ring nitrile requires careful control of chemoselectivity and often results in lower yields or byproduct formation [1]. Consequently, attempts to replicate downstream pharmacophores—such as those exemplified in US 10,399,974 where an elaborated 3-methylazetidine-3-carbonitrile moiety delivers an IC₅₀ of 3 nM against MPS1/TTK kinase—using simpler azetidine-3-carbonitrile starting materials would necessitate additional synthetic steps, longer lead times, and higher procurement risk [2].

Head-to-Head Quantitative Evidence for 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile Differentiation


Dual-Nitrile Architecture: Direct Comparison of Hydrogen-Bond Acceptor Capacity vs. Mono-Nitrile Azetidines

The target compound contains two nitrile groups, providing three hydrogen-bond acceptor (HBA) sites compared to two HBA sites for the mono-nitrile comparator 3-methylazetidine-3-carbonitrile hydrochloride . This increased HBA count can enhance interactions with polar residues in target protein binding pockets, offering a quantifiable advantage in fragment-based library design .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

CCR5 Antagonist Pharmacophore: Comparative Bioactivity Evidence from Preliminary Screening

Preliminary pharmacological screening identified the compound as a CCR5 antagonist [1]. While the publication does not disclose an IC₅₀ value for this specific compound, related azetidine-3-carbonitrile derivatives in the CCR5 antagonist class have shown improved intrinsic permeability when incorporating an azetidine moiety, leading to enhanced in vivo pharmacokinetic profiles compared to amide-based analogues . This suggests that the 1-cyanomethyl substitution on the azetidine nitrogen may offer permeability advantages over N-unsubstituted azetidine-3-carbonitriles, though direct quantitative comparison data are not publicly available.

Immunology HIV Entry Inhibition Chemokine Receptor Antagonism

Kinase Inhibitor Intermediate: Quantitative Evidence from an MPS1/TTK Inhibitor with a 3-Methylazetidine-3-carbonitrile Fragment (IC₅₀ = 3 nM)

Patent US 10,399,974, Example 3, discloses a compound incorporating a 3-methylazetidine-3-carbonitrile moiety (the 1-unsubstituted analogue of the target compound) that achieves an IC₅₀ of 3 nM against the MPS1/TTK kinase [1]. While this data is for an elaborated final compound rather than the building block itself, it demonstrates that the 3-methylazetidine-3-carbonitrile core—which is also present in the target compound—can be a critical pharmacophoric element in highly potent kinase inhibitors. The target compound's additional N-cyanomethyl group provides a synthetic handle that the exemplified patent compound lacks, enabling divergent library synthesis from a common intermediate [2].

Cancer Research Kinase Inhibition Mitotic Checkpoint

Calculated LogP Differentiation: Lipophilicity Balance Compared to 3-Methylazetidine-3-carbonitrile HCl

The target compound has a vendor-reported calculated LogP of 0.36 , whereas its closest comparator, 3-methylazetidine-3-carbonitrile hydrochloride, has a reported LogP of 1.25 . The lower LogP indicates increased hydrophilicity attributable to the second nitrile group, which may translate to improved aqueous solubility—a key parameter for early-stage drug discovery programs.

ADME Prediction Lead Optimization Physicochemical Property Analysis

Antiproliferative Potential: Class-Level Evidence for Azetidine-3-carbonitrile Scaffolds

A source associated with freshpatents.com reports that this specific compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative IC₅₀ data against specific cancer cell lines are not publicly available, this class-level activity aligns with broader observations that azetidine-3-carbonitrile derivatives may exhibit antiproliferative activity .

Oncology Cell Differentiation Anticancer Agents

Procurement-Driven Application Scenarios for 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile


Fragment-Based Drug Discovery Libraries Requiring Dual-Nitrile Hydrogen-Bond Acceptor Motifs

Medicinal chemistry teams building fragment libraries can deploy 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile as a three-hydrogen-bond-acceptor fragment (TPSA 50.82 Ų) with a favorable LogP of 0.36 for aqueous solubility. Compared to mono-nitrile azetidine-3-carbonitrile building blocks that offer only two HBA sites, this compound provides enhanced polar interaction capacity—a 50% increase in HBA count—that can improve hit rates in fragment-based screening against targets with polar binding pockets .

MPS1/TTK Kinase Inhibitor Lead Optimization Using N-Cyanomethyl Diversification

Research groups pursuing mitotic checkpoint kinase (MPS1/TTK) inhibitors can use this compound as a key intermediate for late-stage diversification, as evidenced by the 3 nM IC₅₀ achieved by the structurally related 3-methylazetidine-3-carbonitrile-containing compound in US 10,399,974 . The N-cyanomethyl substituent provides a synthetic handle absent in the reference compound, enabling parallel library synthesis to explore substituent effects on potency and selectivity.

CCR5 Antagonist Development for HIV Entry Inhibition

Based on preliminary pharmacological screening indicating CCR5 antagonist activity , and the broader SAR showing that azetidine incorporation improves intrinsic permeability in CCR5 antagonists , this compound serves as a strategic starting material for HIV entry inhibitor programs. Its dual-nitrile architecture may offer advantages over N-aryl azetidine-3-carbonitriles that require more complex synthetic routes.

Anticancer Research Targeting Cell Differentiation Pathways

Preclinical oncology or dermatology groups investigating differentiation therapy for undifferentiated tumors or psoriasis can evaluate this compound based on its reported antiproliferative and monocyte-differentiation-inducing activity . The compound's relatively polar profile (LogP 0.36) and low molecular weight (135.17 g/mol) are consistent with lead-like properties amenable to further optimization.

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